(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone
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Description
(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C30H29NO5 and its molecular weight is 483.564. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Transformation and Synthesis Approaches
Research has explored various synthesis routes for compounds with structural similarities, focusing on transformations that yield complex molecules with potential biological activity. For instance, studies on the transformation of specific tetralone derivatives into naphthalene analogs highlight methodologies that might be applicable to or provide insights for synthesizing compounds like the one (Banerjee et al., 2010). Additionally, the synthesis and cytotoxic activity of acronycine analogues, involving condensation and cyclization reactions, underscore the potential biological relevance of structurally complex naphthalene derivatives (Bongui et al., 2005).
Novel Alkylation in Isoquinoline Derivatives
Research into novel alkylation methods for isoquinoline derivatives, resulting in compounds with potential pharmacological properties, demonstrates the chemical versatility and potential applications of compounds structurally related to the one in focus (Kametani et al., 1977).
Characterization of Benzylisoquinoline Alkaloids
A study on the isolation and structural elucidation of new benzylisoquinoline alkaloids from natural sources, using spectroscopic methods, provides a framework for understanding the structural complexity and potential biological significance of similar compounds (Pudjiastuti et al., 2010).
Potential Applications
Chemical Reactivity and Applications
Investigations into the reactivity of methoxy- and methyl-substituted benzenes and naphthalenes with oxidizing agents highlight the chemical behavior and potential applications of these compounds in synthetic chemistry and possibly in the development of new materials or pharmaceuticals (Orita et al., 1989).
Theoretical Studies on Molecular Properties
Research involving Density Functional Theory (DFT) calculations to explore the electronic structure and nonlinear optical (NLO) properties of novel compounds suggests the potential for these molecules to be used in materials science, particularly in the development of NLO materials (Halim & Ibrahim, 2017).
properties
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO5/c1-33-26-10-6-7-11-27(26)36-19-25-24-18-29(35-3)28(34-2)17-22(24)14-15-31(25)30(32)23-13-12-20-8-4-5-9-21(20)16-23/h4-13,16-18,25H,14-15,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSSABDYKFPBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone |
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